molecular formula C19H14F2N6O B1141447 5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one CAS No. 1207454-56-5

5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one

Cat. No. B1141447
M. Wt: 380.359
InChI Key: IUEWAGVJRJORLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one is a compound of significant interest in scientific research, especially due to its potential as a highly potent and orally efficacious poly(ADP-ribose) polymerase-1/2 (PARP-1/2) inhibitor. It demonstrates exceptional potency against PARP-mediated PARylation and inhibits the proliferation of cancer cells carrying mutant BRCA1/2, showcasing its potential as an anticancer agent (Wang et al., 2016).

Synthesis Analysis

The synthesis of this compound, also known as Talazoparib (BMN 673), involves lead optimization of a novel series of tetrahydropyridophthalazinones as PARP inhibitors. The synthesis highlights a stereospecific dual chiral-center-embedded structure, allowing for unique binding interactions with PARP1/2 proteins. This process demonstrates not only the compound's synthesis but also its development into a drug with favorable pharmacokinetic properties and remarkable antitumor efficacy (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure is characterized by its unique binding capability to PARP1/2 proteins, attributed to its novel stereospecific dual chiral-center-embedded structure. This structure is crucial for its high potency and efficacy as a PARP inhibitor, significantly impacting its pharmacological profile (Wang et al., 2016).

Chemical Reactions and Properties

Chemical properties include its inhibitory action on PARP1 and PARP2 enzyme activity, showcasing Ki values of 1.2 and 0.87 nM, respectively. It inhibits PARP-mediated PARylation in whole-cell assays with an EC50 of 2.51 nM and prevents the proliferation of cancer cells with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1), respectively, indicating its significant antitumor activity (Wang et al., 2016).

Physical Properties Analysis

The physical properties of Talazoparib include its oral availability, demonstrated through favorable pharmacokinetic properties. This compound exhibits high solubility and stability, conducive to effective drug formulation and administration (Wang et al., 2016).

Chemical Properties Analysis

As a PARP inhibitor, Talazoparib's chemical properties are marked by its mechanism of action, specifically inhibiting the repair of DNA damage in cancer cells. This action induces cell death in BRCA1/2 mutant cancer cells, showcasing its potent antitumor activity. Its high binding affinity and selectivity for PARP1/2 further underscore its chemical significance (Wang et al., 2016).

Scientific Research Applications

Application in Protein Research

  • Scientific Field : Biochemistry and Molecular Biology .
  • Summary of the Application : This compound has been used in the study of human heat shock protein 90 (HSP90), a drug target .
  • Methods of Application : The compound was used in complex with HSP90. The structure was determined using X-ray diffraction with a resolution of 1.76 Å .
  • Results or Outcomes : The study found that the binding properties of drug-like compounds to HSP90 depend on whether the protein has a loop or a helical conformation in the binding site of the ligand-bound state .

Application in Material Science

  • Scientific Field : Material Science .
  • Summary of the Application : A similar compound has been used in the synthesis of metal–organic frameworks (MOFs) .
  • Methods of Application : The compound was synthesized solvothermally by reacting LnCl3·6H2O with 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid (H2L) .
  • Results or Outcomes : The synthesized MOFs displayed a (6,8)-connected 3D structure. One of the MOFs showed reasonable photocatalytic degradation of the model aromatic dye methyl violet .

Application in Drug Design

  • Scientific Field : Pharmacology .
  • Summary of the Application : This compound has been used in the study of drug design, specifically in the context of protein-ligand interactions .
  • Methods of Application : The compound was used in complex with HSP90. The structure was determined using X-ray diffraction .
  • Results or Outcomes : The study found that the binding properties of drug-like compounds to HSP90 depend on whether the protein has a loop or a helical conformation in the binding site of the ligand-bound state .

Application in Drug Design

  • Scientific Field : Pharmacology .
  • Summary of the Application : This compound has been used in the study of drug design, specifically in the context of protein-ligand interactions .
  • Methods of Application : The compound was used in complex with HSP90. The structure was determined using X-ray diffraction .
  • Results or Outcomes : The study found that the binding properties of drug-like compounds to HSP90 depend on whether the protein has a loop or a helical conformation in the binding site of the ligand-bound state .

properties

IUPAC Name

7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGQMRYQVZSGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one

CAS RN

1207454-56-5
Record name BMN-673 (Racemic)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207454565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (840 mg, 2.04 mmol) in methanol (2 mL) was added hydrazine monohydrate (1 mL), and the mixture was stirred under 25° C. for 10 hr. Then the mixture was filtered to obtain a white solid (650 mg, yield 84%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=11.2 Hz, J2=2.4 Hz, 1H), 7.06-7.09 (dd, J1=8.8 Hz, J2=2.4 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H)
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
84%

Synthesis routes and methods II

Procedure details

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (5) (150 g, 0.38 mol, 1.0 eq.) and methanol (1.7 L) were charged into a 3 L 3-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet. The resulted suspension was stirred at room temperature for 15 minutes. Hydrazine hydrate (85% of purity, 78.1 g, 1.33 mol, 3.5 eq.) was charged dropwise into the above reaction mixture within 30 minutes at ambient temperature. The reaction mixture was stirred at room temperature overnight. The reaction was monitored by HPLC, showing about 2% of compound (5) left. The obtained slurry was filtered. The wet cake was suspended in methanol (2 L) and stirred at room temperature for 3 hours. The above slurry was filtered, and the wet cake was washed with methanol (0.5 L). The wet cake was then dried in vacuum at 45-55° C. for 12 hours. This afforded the title compound as a pale yellow solid (112 g, yield: 78.1%, purity: 95.98% by HPLC). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
78.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78.1%

Synthesis routes and methods III

Procedure details

To a suspension of (E)-7-fluoro-5-(4-fluorobenzylideneamino)-4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)phthalazin-1(2H)-one (8) (2.0 g, 5.3 mmol) in THF (80 mL) was added cesium carbonate (3.4 g, 10.6 mmol). The reaction mixture was stirred at 55° C. for 4 hours and cooled down to room temperature. The mixture was diluted with water (50 ml) and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford the title compound as a white solid (1.6 g, yield 80%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
80%

Citations

For This Compound
8
Citations
J Huang, L Wang, Z Cong, Z Amoozgar, E Kiner… - Biochemical and …, 2015 - Elsevier
Familial breast and ovarian cancer are often caused by inherited mutations of BRCA1. While current prognoses for such patients are rather poor, inhibition of poly-ADP ribose …
Number of citations: 156 www.sciencedirect.com
MA Smith, OA Hampton, CP Reynolds… - Pediatric blood & …, 2015 - Wiley Online Library
Background BMN 673 is a potent inhibitor of poly‐ADP ribose polymerase (PARP) that is in clinical testing with a primary focus on BRCA‐mutated cancers. BMN 673 is active both …
Number of citations: 79 onlinelibrary.wiley.com
Y Shen, FL Rehman, Y Feng, J Boshuizen… - Clinical Cancer …, 2013 - AACR
Purpose: PARP1/2 inhibitors are a class of anticancer agents that target tumor-specific defects in DNA repair. Here, we describe BMN 673, a novel, highly potent PARP1/2 inhibitor with …
Number of citations: 499 aacrjournals.org
G Papeo, E Casale, A Montagnoli… - Expert Opinion on …, 2013 - Taylor & Francis
Introduction: Inhibitors of the poly(ADP-ribose) polymerases (PARPs) family of proteins are currently being evaluated as potential anticancer medicines at both preclinical and clinical …
Number of citations: 65 www.tandfonline.com
R Tamatam, D Shin - Pharmaceuticals, 2023 - mdpi.com
Chirality is a major theme in the design, discovery, and development of new drugs. Historically, pharmaceuticals have been synthesized as racemic mixtures. However, the enantiomeric …
Number of citations: 4 www.mdpi.com
G Mittica, E Ghisoni, G Giannone… - Recent patents on …, 2018 - ingentaconnect.com
Background: Treatment of Epithelial Ovarian Cancer (EOC), historically based on surgery and platinum doublet chemotherapy, is associated with high risk of relapse and poor …
Number of citations: 121 www.ingentaconnect.com
M Toma, T Skorski, T Sliwinski - Current Medicinal Chemistry, 2019 - ingentaconnect.com
Cancer is a heterogeneous disease with a high degree of diversity between and within tumors. Our limited knowledge of their biology results in ineffective treatment. However, …
Number of citations: 12 www.ingentaconnect.com
Б ВАН, Д ЧУ, Ю ЛЮ, Ш ПЭН - 2016 - elibrary.ru
Изобретение относится к кристаллической тозилатной соли (8S, 9R)-5-фтор-8-(4-фторфенил)-9-(1-метил-1Н-1, 2, 4-триазол-5-ил)-8, 9-дигидро-2Н-пиридо [4, 3, 2-de] …
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.